molecular formula C18H20F3N3OS2 B2542515 (S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide CAS No. 1492726-96-1

(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide

Cat. No. B2542515
CAS RN: 1492726-96-1
M. Wt: 415.49
InChI Key: GNXIIPIKXAPPEZ-QZXCRCNTSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Future Directions

Thiazoles and their derivatives continue to be an area of active research due to their wide range of applications in the field of drug design and discovery . Further modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising direction .

properties

IUPAC Name

2-methyl-N-[(1R)-2,2,2-trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl]propane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3OS2/c1-11-14(15(18(19,20)21)23-27(25)17(2,3)4)26-16-22-13(10-24(11)16)12-8-6-5-7-9-12/h5-10,15,23H,1-4H3/t15-,27?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXIIPIKXAPPEZ-JCHGGWTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(C(F)(F)F)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)[C@@H](C(F)(F)F)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide

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